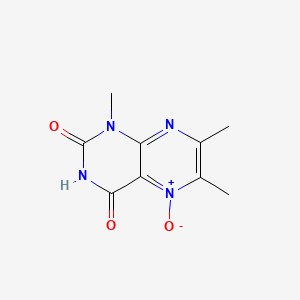
Cetermin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetermin, also known as transforming growth factor-beta-2, is a member of the transforming growth factor-beta family. It is a multifunctional cytokine that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. This compound is involved in various physiological and pathological processes, including wound healing, immune regulation, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cetermin involves recombinant DNA technology. The gene encoding transforming growth factor-beta-2 is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatographic systems. The production process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cetermin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds that stabilize its structure.
Reduction: Reducing agents can break the disulfide bonds in this compound, leading to its denaturation.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced by others through site-directed mutagenesis
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Dithiothreitol or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase
Major Products Formed
Oxidation: Stabilized this compound with disulfide bonds.
Reduction: Denatured this compound with broken disulfide bonds.
Substitution: Mutant forms of this compound with altered amino acid sequences
Scientific Research Applications
Cetermin has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study protein folding and stability.
Biology: Investigated for its role in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored for its therapeutic potential in wound healing, immune regulation, and cancer treatment.
Industry: Utilized in the production of bioactive materials and as a component in tissue engineering scaffolds
Mechanism of Action
Cetermin exerts its effects by binding to specific receptors on the cell surface, known as transforming growth factor-beta receptors. This binding activates intracellular signaling pathways, including the SMAD pathway, which regulates gene expression. The activation of these pathways leads to various cellular responses, such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Transforming growth factor-beta-1
- Transforming growth factor-beta-3
- Bone morphogenetic proteins
- Activins
Uniqueness
Cetermin is unique due to its specific role in immune regulation and its involvement in various pathological processes, such as cancer progression. Unlike other members of the transforming growth factor-beta family, this compound has distinct effects on different cell types and tissues, making it a valuable target for therapeutic interventions .
Properties
CAS No. |
157238-32-9 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1174753.png)
